3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine

Toxoplasma gondii Antiparasitic Cell Cycle Arrest

NSC156627 is a uniquely substituted 4-aminoquinoline that combines a 3-benzenesulfonyl, 6-fluoro, and N-(1,3-benzodioxol-5-yl) pharmacophore. This distinct architecture drives selective cell-cycle alteration in Toxoplasma gondii—activity unattainable by chloroquine or amodiaquine. For researchers studying chronic toxoplasmosis or agrochemical teams benchmarking next-generation antifungals, this compound is an irreplaceable reference. Its benzenesulfonyl & benzodioxole motifs ensure target selectivity. Request a quote now to secure this essential probe for your study.

Molecular Formula C22H15FN2O4S
Molecular Weight 422.43
CAS No. 899726-57-9
Cat. No. B2464825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine
CAS899726-57-9
Molecular FormulaC22H15FN2O4S
Molecular Weight422.43
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
InChIInChI=1S/C22H15FN2O4S/c23-14-6-8-18-17(10-14)22(25-15-7-9-19-20(11-15)29-13-28-19)21(12-24-18)30(26,27)16-4-2-1-3-5-16/h1-12H,13H2,(H,24,25)
InChIKeyGOGCRODPYBIEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine (CAS 899726-57-9): A Benzodioxole-Quinoline Chemical Probe


3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine (CAS 899726-57-9), also designated NSC156627, is a synthetic small molecule belonging to the 4-aminoquinoline class characterized by a benzenesulfonyl group at the 3-position, a fluorine at the 6-position, and an N-(2H-1,3-benzodioxol-5-yl) substituent [1]. It is reported to possess antifungal activity and has been studied as an inhibitor of Toxoplasma gondii growth, with its mechanism linked to alteration of the parasite cell cycle [1][2].

Why Generic Substitution is Not Advisable for 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine


Within the 4-aminoquinoline class, subtle structural modifications profoundly impact biological activity. The combination of a benzenesulfonyl electron-withdrawing group and a 1,3-benzodioxole moiety creates a unique pharmacophore that cannot be replicated by simple quinoline analogs. Research has shown that the benzodioxole moiety is specifically implicated in the anti-Toxoplasma mechanism, while the benzenesulfonyl group enhances binding to its molecular target [1][2]. Standard 4-aminoquinolines lacking these features (e.g., chloroquine or amodiaquine) do not demonstrate the same antiparasitic spectrum or cell cycle alteration profile, making unverified substitution a significant risk in research settings [1].

Quantitative Evidence for 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine: Differentiation Data


Anti-Toxoplasma gondii Potency and Cell Cycle Alteration Compared to Untreated Controls

Compound NSC156627 (the target compound) demonstrated significant inhibition of Toxoplasma gondii growth in vitro. Treated parasites showed a significantly increased percentage of cells in the S/M phase compared to vehicle controls, indicating a distinct cell cycle arrest phenotype not observed with standard antifolates like pyrimethamine [1]. The study identified this benzodioxole-containing scaffold as novel among anti-Toxoplasma agents, with structure-function analyses implicating the benzodioxole moiety in its action [1].

Toxoplasma gondii Antiparasitic Cell Cycle Arrest

Selectivity Profile Against Host Cells

The compound was identified from a chemoinformatic screen prioritizing molecules with predicted selectivity for parasite targets over human homologs [1]. In cytotoxicity assays, NSC156627 did not significantly affect host cell viability at concentrations that inhibited parasite growth, providing a preliminary selectivity window [1]. This contrasts with several other quinoline-based antiparasitics that exhibit notable host cell toxicity at similar concentrations [2].

Selectivity Cytotoxicity Therapeutic Window

Potency Advantage Among Benzodioxole-Containing 4-Aminoquinolines in Antifungal Assays

While the target compound was not the most potent in the reported antifungal panel, it served as a crucial structural benchmark within the 4-aminoquinoline-benzodioxole series. The study showed that the benzenesulfonyl substituent contributes to antifungal activity, and replacement with other groups altered potency significantly [1]. For instance, the lead compound 7m (with a furan-2-yl substitution) achieved EC50 values of 10.3 and 14.0 µg/mL against C. lunata and A. alternata, outperforming azoxystrobin by 7.3-fold [1]. The target compound, with its distinct benzenesulfonyl-fluoro substitution, occupies a differentiated activity niche that can be exploited in SAR campaigns.

Antifungal Structure-Activity Relationship Phytopathogenic Fungi

Structural and Physicochemical Differentiation from Common 4-Aminoquinoline Antimalarials

The benzenesulfonyl group significantly alters the physicochemical profile compared to classic 4-aminoquinolines like chloroquine. Research on benzenesulfonyl fluoroquinolones (BSFQs) has shown that this moiety enhances DNA gyrase binding in S. aureus and can increase apparent aqueous solubility through complexation with cyclodextrins [1]. The target compound's calculated LogP and polar surface area are anticipated to differ markedly from chloroquine, potentially affecting tissue distribution and bioavailability in ways that can be exploited for specific indications.

Physicochemical Properties Drug-likeness Solubility

Application Scenarios for 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine in Research and Drug Discovery


Chemical Probe for Studying Toxoplasma gondii Cell Cycle Regulation

As a novel benzodioxole-containing inhibitor that alters the parasite's cell cycle, NSC156627 serves as a high-value chemical probe for dissecting the molecular mechanisms governing T. gondii replication and differentiation. Research groups studying chronic toxoplasmosis or seeking new drug targets can use this compound to induce and study cell cycle arrest phenotypes unattainable with standard therapies [1].

Reference Standard in Antifungal 4-Aminoquinoline SAR Campaigns

The benzenesulfonyl-fluoro substitution pattern on the quinoline core provides a distinct activity profile within the 4-aminoquinoline-benzodioxole series. Agricultural biotech and agrochemical companies developing next-generation fungicides against resistant phytopathogens can use this compound as a reference standard to benchmark new synthetic analogs, particularly when exploring the impact of electron-withdrawing groups on antifungal potency [1].

Selectivity Control Compound in Kinase or Heme Polymerization Inhibition Assays

Given its structural similarity to quinolines known to inhibit heme polymerization, yet its distinct activity profile against T. gondii, this compound can be used as a selectivity control in antimalarial drug discovery assays. It helps exclude off-target effects related to the quinoline scaffold when screening for novel inhibitors of Plasmodium falciparum [1].

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